molecular formula C9H8FIZn B14891718 3-(4-Fluorophenyl)-2-propenylzinc iodide

3-(4-Fluorophenyl)-2-propenylzinc iodide

Cat. No.: B14891718
M. Wt: 327.4 g/mol
InChI Key: VCDNOIIKAMCVNC-UHFFFAOYSA-M
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Description

3-(4-Fluorophenyl)-2-propenylzinc iodide is an organozinc reagent characterized by a propenyl chain bearing a 4-fluorophenyl substituent and a zinc iodide moiety. Organozinc reagents are widely employed in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and functional group tolerance. The electron-withdrawing fluorine substituent on the phenyl ring likely enhances stability and influences electronic properties, as seen in structurally similar fluorophenyl-containing compounds .

Properties

Molecular Formula

C9H8FIZn

Molecular Weight

327.4 g/mol

IUPAC Name

1-fluoro-4-prop-2-enylbenzene;iodozinc(1+)

InChI

InChI=1S/C9H8F.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1

InChI Key

VCDNOIIKAMCVNC-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CC1=CC=C(C=C1)F.[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-fluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-fluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-(4-Fluorophenyl)-2-propenyl bromide+Zn3-(4-Fluorophenyl)-2-propenylzinc bromide\text{3-(4-Fluorophenyl)-2-propenyl bromide} + \text{Zn} \rightarrow \text{3-(4-Fluorophenyl)-2-propenylzinc bromide} 3-(4-Fluorophenyl)-2-propenyl bromide+Zn→3-(4-Fluorophenyl)-2-propenylzinc bromide

This intermediate can then be treated with iodine to form the desired this compound:

3-(4-Fluorophenyl)-2-propenylzinc bromide+I23-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2\text{3-(4-Fluorophenyl)-2-propenylzinc bromide} + \text{I}_2 \rightarrow \text{this compound} + \text{ZnBr}_2 3-(4-Fluorophenyl)-2-propenylzinc bromide+I2​→3-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2​

Industrial Production Methods

Industrial production methods for organozinc compounds like this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-propenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other types of reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding alcohols or ketones.

    Reduction: Undergoing reduction to form alkanes or other reduced products.

    Substitution: Participating in nucleophilic substitution reactions to replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Palladium catalysts: Commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or diaryl compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-2-propenylzinc iodide has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-2-propenylzinc iodide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with 4-Fluorophenyl Substituents

Chalcones containing 4-fluorophenyl groups, such as (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (compound 2n ), exhibit structure-activity relationships (SAR) tied to substituent electronegativity. For example:

  • Compound 2n : IC50 = 25.07 μM (anti-inflammatory activity)
  • Compound 2j (4-bromo/4-fluoro substitution): IC50 = 4.703 μM

The reduced potency of 2n compared to 2j and Cardamonin highlights that electron-withdrawing groups (e.g., iodine, methoxy) at meta/para positions decrease activity, while fluorine at the para position retains moderate efficacy .

Compound Substituents (Ring A/B) IC50 (μM) Reference
Cardamonin –OH (ortho/para), –H (B) 4.35
2j 4-Br, 5-I (A); 4-F (B) 4.70
2n 4-OCH3, 5-I (A); 4-F (B) 25.07

Key Insight : The 4-fluorophenyl group in 2n and 2j contributes to bioactivity, but adjacent substituents (e.g., iodine, methoxy) modulate potency via steric and electronic effects.

Pyrazole and Thiazole Derivatives

Fluorophenyl-substituted pyrazoles, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (compound 1), exhibit planar conformations with dihedral angles between pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°. In contrast, thiazole derivatives (e.g., compounds 4 and 5 in ) show perpendicular orientations of one fluorophenyl group, suggesting conformational flexibility that may impact binding in biological systems .

Compound Dihedral Angle (°) Structural Feature Reference
Pyrazole 1 4.64 Near-planar fluorophenyl
Thiazole 4 ~90 (perpendicular) Twisted fluorophenyl

Key Insight : Planar fluorophenyl systems enhance molecular rigidity, while twisted conformations may facilitate interactions with hydrophobic pockets.

Antibacterial Propanoates

3-(4-Methoxyphenyl)-3-(4-fluorophenyl)propanoates demonstrate moderate antibacterial activity. The fluorophenyl group’s electronegativity enhances dipole interactions with bacterial membranes, but methoxy substituents reduce potency compared to halogenated analogs .

Biotransformation Products

Metabolites like (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (compound 2 ) from ezetimibe biotransformation show that hydroxylation of fluorophenyl groups improves solubility but may reduce metabolic stability .

Functional Group Impact

  • Fluorine : Enhances stability and electron-deficient character, favoring nucleophilic attack in cross-coupling reactions.
  • Propenyl Chain: The α,β-unsaturated system in 3-(4-fluorophenyl)-2-propenylzinc iodide may enable conjugate additions, contrasting with saturated analogs like propanoates .

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